![molecular formula C17H14ClNO6 B14010180 [3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone CAS No. 69511-71-3](/img/structure/B14010180.png)
[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is a complex organic compound with the molecular formula C15H11ClO2 It is characterized by the presence of a chlorophenyl group, an oxiranyl group, and a dimethoxy-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxiranyl intermediate. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- involves its interaction with specific molecular targets. The compound’s oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-CHLOROPHENYL)(3-PHENYL-2-OXIRANYL)METHANONE
- (4-CHLOROPHENYL)(4-HYDROXYPHENYL)METHANONE
- (3-CHLOROPHENYL)(4-METHOXY-3-NITROPHENYL)METHANONE
Uniqueness
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is unique due to the presence of both an oxiranyl group and a nitro group, which confer distinct reactivity and potential biological activities. Its structural complexity allows for diverse chemical modifications and applications in various fields of research .
Propriétés
Numéro CAS |
69511-71-3 |
|---|---|
Formule moléculaire |
C17H14ClNO6 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H14ClNO6/c1-23-13-7-11(12(19(21)22)8-14(13)24-2)15(20)17-16(25-17)9-3-5-10(18)6-4-9/h3-8,16-17H,1-2H3 |
Clé InChI |
IBXBKKKWGBVVBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


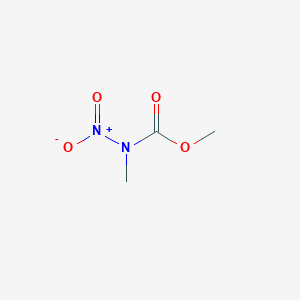
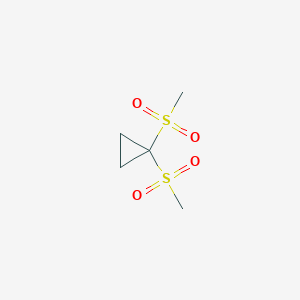
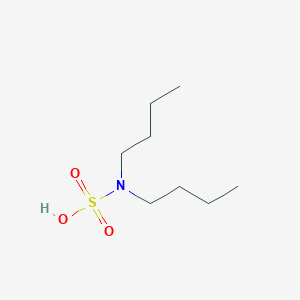
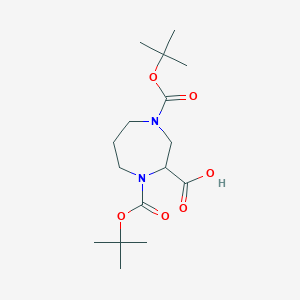

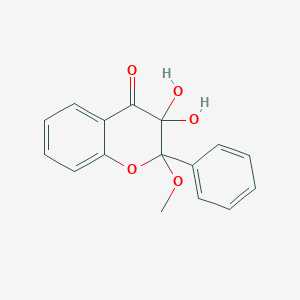
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
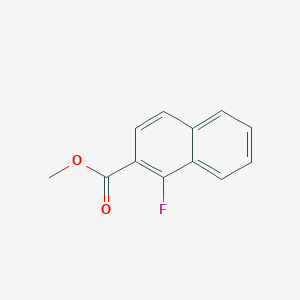
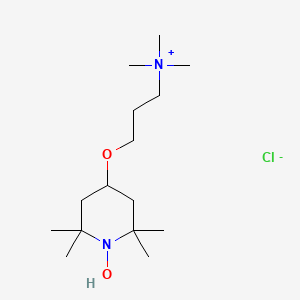
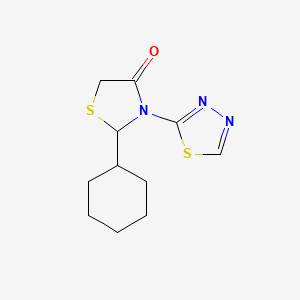

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
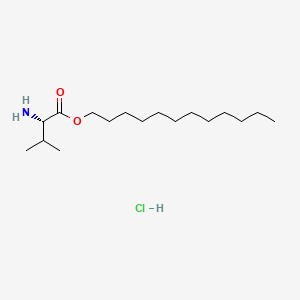
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
